molecular formula C20H20Cl2Ti2 20* B1143344 Bis-(cyclopentadienyl)-chlorotitanium(III) dimer CAS No. 1271-18-7

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer

Cat. No.: B1143344
CAS No.: 1271-18-7
M. Wt: 427.01
InChI Key:
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Description

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer, also known as (Cp₂TiCl)₂, is an organometallic compound that belongs to the class of metallocenes. It consists of two cyclopentadienyl (Cp) rings bound to a titanium center, with a chlorine atom also attached to the titanium. This compound is notable for its unique structure and reactivity, making it a valuable subject of study in organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(cyclopentadienyl)-chlorotitanium(III) dimer typically involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂). This reduction can be achieved using various reducing agents such as zinc, aluminum, or manganese . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium(III) species. The general reaction is as follows:

2Cp2TiCl2+2Zn(Cp2TiCl)2+2ZnCl22 \text{Cp}_2\text{TiCl}_2 + 2 \text{Zn} \rightarrow (\text{Cp}_2\text{TiCl})_2 + 2 \text{ZnCl}_2 2Cp2​TiCl2​+2Zn→(Cp2​TiCl)2​+2ZnCl2​

Industrial Production Methods

While the industrial production methods for this compound are not as well-documented as laboratory synthesis, the principles remain similar. The process involves the reduction of bis-(cyclopentadienyl)titanium(IV) dichloride using a suitable reducing agent under controlled conditions to ensure the purity and stability of the product .

Chemical Reactions Analysis

Types of Reactions

Bis-(cyclopentadienyl)-chlorotitanium(III) dimer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which bis-(cyclopentadienyl)-chlorotitanium(III) dimer exerts its effects involves the transfer of electrons from the titanium center to other molecules. This electron transfer can initiate various chemical reactions, such as radical formation and bond cleavage. The compound’s reactivity is largely due to the presence of the unpaired electron on the titanium center, which makes it a powerful reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and ability to participate in single-electron transfer processes. This makes it particularly valuable in radical chemistry and as a catalyst in various organic transformations .

Properties

InChI

InChI=1S/4C5H5.2ClH.2Ti/c4*1-2-4-5-3-1;;;;/h4*1-5H;2*1H;;/q;;;;;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQDWGCZUTYPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ClH+][Ti][ClH+].[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2Ti2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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